methanone hydrochloride CAS No. 1286274-11-0](/img/structure/B2694213.png)

[4-(Aminomethyl)piperidin-1-yl](2-fluorophenyl)methanone hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

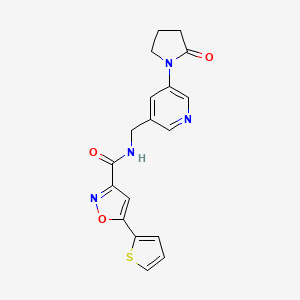

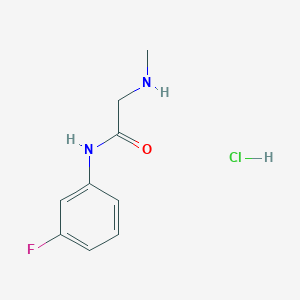

“4-(Aminomethyl)piperidin-1-ylmethanone hydrochloride” is a chemical compound with the molecular formula C13H17FN2O・HCl . It has a molecular weight of 272.75 .

Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a fluorophenyl group and a methanone group . The hydrochloride indicates that there is a chloride ion associated with the molecule .Scientific Research Applications

Analgesic Properties and Pain Management

- Research on Neuropathic Pain : Studies have shown that certain derivatives of this compound, like F 13640, demonstrate long-term analgesia in models of chronic nociceptive and neuropathic pain. Notably, it has been effective in preempting allodynia following spinal cord injury in rats (Colpaert et al., 2004).

- Effects on Trigeminal Neuropathic Pain : The agonists F 13640 and F 13714, related to this compound, have shown promise in decreasing hyperresponsiveness in a rat model of trigeminal neuralgia, suggesting potential in treating facial neuropathic pain (Deseure et al., 2002).

Neurological Research and Applications

- Potential in Antidepressant Therapies : Derivatives of this chemical structure have displayed potent 5-HT1A receptor agonist activity in vivo, with significant potential as antidepressants, as demonstrated in rat models (Vacher et al., 1999).

- Synthesis and Chemical Studies : Research has been conducted on the synthesis and structural analysis of related compounds, which is critical for understanding their pharmacological potential and optimizing their therapeutic efficacy (Zheng Rui, 2010).

Radiopharmaceutical Applications

- Visualization of 5-HT2A Receptor : Certain derivatives have been synthesized and evaluated for visualization of the 5-HT2A receptor, demonstrating their potential in neuroimaging and diagnostic applications (Blanckaert et al., 2005).

Anticancer Research

- Antileukemic Activity : Piperidine derivatives have shown antiproliferative activity against human leukemia cells, indicating their potential application in cancer therapy (Vinaya et al., 2011).

Antimicrobial Research

- Antitubercular Activities : Some related compounds have demonstrated significant antitubercular activity in vitro against Mycobacterium tuberculosis, pointing to their potential in treating tuberculosis (Bisht et al., 2010).

Neuroprotective Applications

- Neuroprotection Against Ischemic Stroke : Aryloxyethylamine derivatives have been evaluated for neuroprotection against glutamate-induced cell death and ischemic stroke, showing significant protective effects in rat models (Zhong et al., 2020).

Summary

These studies highlight the diverse applications of “4-(Aminomethyl)piperidin-1-ylmethanone hydrochloride” and its derivatives in pain management, neurological research, radiopharmaceuticals, anticancer, antimicrobial, and neuroprotective therapies.

Safety and Hazards

According to the safety data sheet, if inhaled, it is recommended to remove the person to fresh air and keep them comfortable for breathing . If it comes into contact with skin or eyes, rinse with water and seek medical advice if irritation persists . In case of accidental ingestion, rinse mouth and seek medical advice . It is also recommended to keep away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name |

[4-(aminomethyl)piperidin-1-yl]-(2-fluorophenyl)methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O.ClH/c14-12-4-2-1-3-11(12)13(17)16-7-5-10(9-15)6-8-16;/h1-4,10H,5-9,15H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPZGPIDIBFSTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN)C(=O)C2=CC=CC=C2F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,5-dioxopyrrolidin-1-yl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2694132.png)

![1-[(4-fluorophenyl)methyl]-N-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2694137.png)

![3-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol](/img/structure/B2694139.png)

![N-(2,4-dimethoxyphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2694141.png)

![3-[4-(Propan-2-yloxy)phenyl]propan-1-amine](/img/structure/B2694142.png)

![N',N'-dimethyl-N-(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)propane-1,3-diamine](/img/structure/B2694145.png)

![2-Chloro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]propanamide](/img/structure/B2694147.png)

![5-[(4-Chlorophenyl)amino]-N-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2694153.png)